5-Chloro-4-methyl-3-phenyl-1,2-oxazole 5-Chloro-4-methyl-3-phenyl-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 3356-90-9
VCID: VC20328794
InChI: InChI=1S/C10H8ClNO/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3
SMILES:
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol

5-Chloro-4-methyl-3-phenyl-1,2-oxazole

CAS No.: 3356-90-9

Cat. No.: VC20328794

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-methyl-3-phenyl-1,2-oxazole - 3356-90-9

Specification

CAS No. 3356-90-9
Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
IUPAC Name 5-chloro-4-methyl-3-phenyl-1,2-oxazole
Standard InChI InChI=1S/C10H8ClNO/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3
Standard InChI Key ARMGBQCOLKZRDZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(ON=C1C2=CC=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 5-chloro-4-methyl-3-phenyl-1,2-oxazole consists of a five-membered oxazole ring substituted with chlorine at position 5, a methyl group at position 4, and a phenyl group at position 3. This arrangement creates distinct electronic and steric properties critical for molecular interactions.

Molecular Characteristics

  • Molecular formula: C10H8ClNO\text{C}_{10}\text{H}_8\text{ClNO}

  • Molecular weight: 209.63 g/mol (calculated from isotopic composition)

  • logP: Estimated ~3.8–4.5 based on structurally similar oxazoles .

  • Polar surface area: ~35–45 Ų, typical for oxazole derivatives with aryl substituents .

Key structural features include:

  • Aromatic interactions: The phenyl group enables π-π stacking, while the oxazole ring contributes dipole interactions.

  • Electrophilic sites: Chlorine at C5 and the oxazole nitrogen create regions for nucleophilic substitution or hydrogen bonding .

Spectroscopic Signatures

Although experimental data for this specific compound are unavailable, analogous structures provide benchmarks:

  • IR spectroscopy: Expected C=N stretch at 1,640–1,680 cm⁻¹ and C-O-C absorption at 1,200–1,250 cm⁻¹ .

  • NMR: Methyl protons typically appear at δ 2.3–2.7 ppm (singlet), with phenyl protons between δ 7.2–7.8 ppm (multiplet) .

Synthetic Methodologies

No direct synthesis protocols for 5-chloro-4-methyl-3-phenyl-1,2-oxazole are documented, but modular approaches from related systems suggest viable pathways.

Multi-Step Synthesis Framework

A plausible route involves:

  • Oxazole ring formation: Cyclocondensation of chlorinated β-ketoamides with nitriles under acidic conditions .

  • Functionalization: Introduce methyl and phenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Example Protocol (Adapted from ):

StepReagents/ConditionsIntermediateYield
1HCl/dioxane, 20°CChloromethyl precursor65%
2POCl₃/chloroform, refluxOxazole core57%

Key challenges include regioselectivity control and minimizing halogen displacement during functionalization .

Stability and Metabolic Considerations

  • Chemical stability: Oxazole rings resist hydrolysis at physiological pH but may degrade under strong acids/bases .

  • CYP450 metabolism: Predicted sites include methyl hydroxylation (major) and phenyl ring epoxidation (minor) .

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